2-[4-(bromomethyl)phenoxy]benzonitrile
Description
2-[4-(Bromomethyl)phenoxy]benzonitrile (IUPAC name: 2-cyano-4'-bromomethylbiphenyl) is a brominated aromatic compound with the molecular formula C₁₄H₁₀BrN (MW = 272.15). The bromomethyl group at the para position of the biphenyl system makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. It serves as a precursor to angiotensin II receptor antagonists such as azilsartan medoxomil and telmisartan, highlighting its importance in medicinal chemistry .
Properties
CAS No. |
1928357-83-8 |
|---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(bromomethyl)phenoxy]benzonitrile typically involves the reaction of 4-(bromomethyl)phenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzonitrile, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(bromomethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxybenzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
2-[4-(bromomethyl)phenoxy]benzonitrile is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and ligands.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(bromomethyl)phenoxy]benzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds:
Analysis :
- Bromomethyl Group: The bromine atom in 2-[4-(bromomethyl)phenoxy]benzonitrile acts as an excellent leaving group, facilitating nucleophilic substitutions (e.g., Suzuki coupling, azide substitution). This contrasts with hydroxymethyl derivatives (e.g., ), which are less reactive but improve solubility due to hydrogen bonding .
- Azide Derivatives : Substitution with azide () enables click chemistry applications, such as copper-catalyzed cycloadditions, but reduces thermal stability compared to brominated analogs.
- Formyl and Hydroxymethyl Groups : These substituents () introduce polarity, altering solubility and enabling further functionalization (e.g., condensation reactions).
Physical Properties and Stability
- Melting Points: Brominated analogs generally exhibit higher melting points (e.g., 125–127°C for this compound ) compared to azide or hydroxymethyl derivatives, likely due to stronger van der Waals interactions.
- Crystal Packing : The azide derivative () shows a 46.41° dihedral angle between benzene rings and weak C–H∙∙∙C hydrogen bonds, influencing its solid-state properties.
Pharmaceutical Development
- ABT-239 : A benzonitrile-derived H3 receptor antagonist with 100-150x higher potency than earlier analogs (e.g., thioperamide), demonstrating improved cognition and schizophrenia efficacy .
- Vicinal Diaryl Isoxazoles : Compounds like 22 exhibit in vitro growth inhibitory activity , attributed to the electron-withdrawing nitrile group enhancing target binding .
Material Science
- OLED Materials: Derivatives such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in thermally activated delayed fluorescence (TADF) materials for energy-efficient displays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
